Tofacitinib is a small-molecule drug that acts as a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. [] JAKs are intracellular enzymes that play a critical role in the signaling pathways of various cytokines involved in inflammation and immune responses. [] Tofacitinib preferentially inhibits JAK1 and JAK3, which are crucial for the signaling of pro-inflammatory cytokines like interleukins (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21, as well as interferons (IFNs). [] This targeted inhibition of JAKs makes Tofacitinib a valuable tool for investigating the role of these enzymes and cytokines in a variety of inflammatory and autoimmune diseases.
Tofacitinib exerts its therapeutic effects by selectively inhibiting the JAK/STAT signaling pathway. [, ] The drug primarily targets JAK1 and JAK3, which are involved in the signal transduction of various cytokines. [] Binding of these cytokines to their respective receptors triggers the activation of JAKs, leading to the phosphorylation of STAT proteins. [] Activated STATs then translocate to the nucleus and regulate the expression of genes involved in immune and inflammatory responses. [] By inhibiting JAK1 and JAK3, Tofacitinib effectively disrupts this signaling cascade, reducing the production of pro-inflammatory cytokines and chemokines, ultimately suppressing the inflammatory process. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: